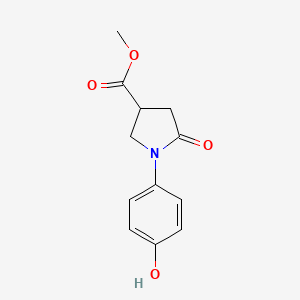

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-12(16)8-6-11(15)13(7-8)9-2-4-10(14)5-3-9/h2-5,8,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCZWDCYTJRWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387195 | |

| Record name | methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133748-30-8 | |

| Record name | methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various organic reactions, typically involving the esterification of 5-oxopyrrolidine-3-carboxylic acid with a suitable alcohol. The common synthetic routes include:

- Esterification: Reacting carboxylic acids with alcohols in the presence of an acid catalyst.

- Reduction and Substitution Reactions: The compound can undergo reduction to form alcohols or substitution reactions to generate derivatives with altered properties.

Biological Activities

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial potential of derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate against multidrug-resistant pathogens. For instance, certain derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating their potential as novel antimicrobial agents .

Anticancer Activity:

Research has also focused on the anticancer properties of the compound. In vitro studies demonstrated that some derivatives exhibited cytotoxic effects on various cancer cell lines, including A549 human lung cancer cells. These compounds could potentially serve as scaffolds for developing new anticancer therapies .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives against resistant strains. The results indicated that certain compounds not only inhibited bacterial growth but also displayed favorable cytotoxic profiles in human cell lines, making them promising candidates for further development .

Case Study 2: Antioxidant Properties

Another research effort assessed the antioxidant capabilities of methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate derivatives. The findings revealed that some compounds exhibited antioxidant activity superior to that of well-known standards like ascorbic acid, suggesting their utility in formulations aimed at oxidative stress-related conditions .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Target Pathogen | MIC (µg/mL) | Cytotoxicity (HSAEC-1) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | Low |

| This compound Derivative A | Enterococcus faecalis | 32 | Moderate |

| This compound Derivative B | Clostridium difficile | 64 | High |

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging (%) | Reducing Power (Fe²⁺ Complex Formation) |

|---|---|---|

| This compound | 85 | High |

| Ascorbic Acid | 70 | Moderate |

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes such as oxidoreductases and transferases.

Pathways: Modulation of oxidative stress pathways and inhibition of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolidinone derivatives are highly dependent on substituents. Key structural analogs include:

Key Observations:

- Substituent Impact on Melting Points: Methoxycarbonyl-substituted analogs (e.g., compound from ) exhibit higher melting points (~142°C) compared to halogenated derivatives (128–129°C ), likely due to reduced molecular symmetry and intermolecular hydrogen bonding in the latter.

- The hydroxyl group in the target compound may enhance antioxidant activity, as seen in hydrazide derivatives of similar structures .

- Synthetic Accessibility: Esterification with methanol and sulfuric acid is a universal method for methyl ester formation, but yields and purity depend on starting material reactivity. For example, electron-withdrawing groups (e.g., Cl in ) may slow reaction rates compared to electron-donating groups (e.g., -OH).

Reactivity and Functionalization

- Hydrazide Formation: The methyl ester group in the target compound can react with hydrazine hydrate to form carbohydrazides, a precursor for hydrazones and heterocycles (e.g., pyrazoles, pyrroles) . This reactivity is shared with analogs like Methyl 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, which forms hydrazones with aromatic aldehydes .

- Antioxidant Potential: Hydrazone-isatin derivatives of pyrrolidinones (e.g., compound 36 in ) exhibit significant antioxidant activity, suggesting that the target compound’s hydroxyl group could synergize with hydrazide moieties to enhance radical-scavenging properties .

Pharmacological Prospects

- Antimicrobial Activity: Methoxycarbonyl and halogenated analogs demonstrate antibacterial effects against Gram-positive and Gram-negative strains .

- Anticancer Potential: Pyrrolidinone derivatives with substituted phenyl groups (e.g., 2-hydroxyphenyl ) inhibit cancer cell proliferation in vitro. The target compound’s hydroxyl group could facilitate interactions with cellular targets like tyrosine kinases or DNA topoisomerases .

Biological Activity

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : It contains a pyrrolidine ring, a carboxylate group, and a hydroxyl-substituted phenyl group.

- Molecular Formula : CHNO

- Molecular Weight : 233.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that derivatives of this compound exhibit structure-dependent activity against various Gram-positive pathogens, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Acinetobacter baumannii

In vitro assays demonstrated that certain derivatives showed promising antimicrobial effects, suggesting their potential as novel agents to combat drug-resistant strains .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Notably, it has been tested against human lung adenocarcinoma (A549) cell lines. The findings include:

- Cytotoxicity : The compound exhibited significant cytotoxic effects, reducing cell viability by up to 63% at certain concentrations.

- Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring were found to greatly influence the anticancer activity. For instance, the introduction of halogen atoms enhanced the potency against cancer cells .

Study 1: Antimicrobial Screening

In a comprehensive study focusing on the antimicrobial properties of various pyrrolidine derivatives, this compound was included in a library of compounds screened against multidrug-resistant pathogens. The results indicated that certain modifications to the compound's structure improved its efficacy against specific bacterial strains .

Study 2: Anticancer Efficacy

Another significant study evaluated the anticancer effects of this compound in A549 cell cultures. The study revealed that derivatives with additional hydroxyl or halogen substituents on the aromatic ring exhibited enhanced cytotoxicity compared to the parent compound. This suggests that further structural optimization could lead to more potent anticancer agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate?

Methodological Answer: Synthesis typically involves cyclization and condensation reactions. For example:

- Route 1 : Reacting 4-hydroxybenzaldehyde with pyrrolidine-2,5-dione under acidic catalysis (e.g., HCl) at elevated temperatures (80–100°C) to form the pyrrolidine ring .

- Route 2 : Multi-step synthesis starting from substituted amino acids, followed by esterification with methanol under reflux conditions . Key Parameters :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Cyclization | HCl, 80°C, 12 h | 45–60% | ≥95% |

| Esterification | MeOH, H₂SO₄, reflux | 70–85% | ≥98% |

Note : Solvent choice (e.g., ethanol vs. DMF) impacts reaction efficiency and by-product formation .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer: Structural validation requires a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the hydroxyphenyl group (δ 6.8–7.2 ppm, aromatic protons) and ester carbonyl (δ 3.7 ppm for OCH₃; δ 170–175 ppm for COOCH₃) .

- IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (phenolic -OH) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data?

Methodological Answer: Discrepancies in bond lengths or ring puckering (e.g., deviations from Cremer-Pople parameters ) arise from experimental resolution limits. Strategies include:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to compare with experimental data .

- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., aqueous vs. nonpolar environments) . Example : A 2024 study resolved conflicting puckering amplitudes (Δq = 0.12 Å) by correlating MD trajectories with variable-temperature XRD .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolidine ring?

Methodological Answer: Regioselective modification requires:

- Protecting Groups : Temporarily block the 4-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) chloride to direct reactions to the pyrrolidine nitrogen or carbonyl .

- Catalytic Control : Use Pd-catalyzed cross-coupling for C-H activation at the 3-carboxylate position . Data Contradiction : Some studies report competing oxidation at C5 (keto-enol tautomerism) under basic conditions, necessitating pH-controlled environments (pH 6–7) .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer: Crystal stability is governed by:

- Hydrogen Bonding : Between the phenolic -OH and ester carbonyl (O···H distance ~1.8 Å) .

- π-π Stacking : Aromatic interactions between hydroxyphenyl groups (3.5–4.0 Å spacing) . Software Tools : SHELXL (refinement) and ORTEP-3 (visualization) are critical for analyzing these interactions .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

Key Factors :

- Catalyst Purity : Trace metal impurities (e.g., Fe³⁺) in HCl reduce cyclization efficiency .

- Reaction Scale : Milligram-scale syntheses report higher yields (60–70%) vs. gram-scale (45–50%) due to heat dissipation challenges . Resolution : Use kinetic profiling (e.g., in situ IR) to identify optimal reaction termination points .

Structural Dynamics Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.